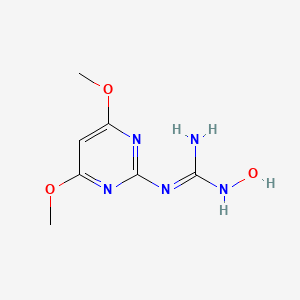
1-(4,6-Dimethoxypyrimidin-2-yl)-3-hydroxyguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Dimethoxypyrimidin-2-yl)-3-hydroxyguanidine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is known for its unique structure, which includes a pyrimidine ring substituted with methoxy groups at positions 4 and 6, and a hydroxyguanidine group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethoxypyrimidin-2-yl)-3-hydroxyguanidine typically involves the reaction of 4,6-dimethoxypyrimidine with hydroxyguanidine under specific conditions. One common method includes the use of dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . The reaction is carried out at elevated temperatures, usually around 150°C, to achieve optimal conversion and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dimethoxypyrimidin-2-yl)-3-hydroxyguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups depending on the reagents used.
Scientific Research Applications
1-(4,6-Dimethoxypyrimidin-2-yl)-3-hydroxyguanidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethoxypyrimidin-2-yl)-3-hydroxyguanidine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes involved in nucleotide synthesis, leading to the disruption of DNA and RNA synthesis. This inhibition can result in the suppression of cell growth and proliferation, making it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
Nicosulfuron: A selective systemic herbicide with a similar pyrimidine structure.
Orthosulfamuron: Another herbicide belonging to the pyrimidinyl sulfonylureas family.
Bensulfuron-methyl: A sulfonylurea herbicide with a related structure.
Uniqueness
1-(4,6-Dimethoxypyrimidin-2-yl)-3-hydroxyguanidine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the hydroxyguanidine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H11N5O3 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
2-(4,6-dimethoxypyrimidin-2-yl)-1-hydroxyguanidine |
InChI |
InChI=1S/C7H11N5O3/c1-14-4-3-5(15-2)10-7(9-4)11-6(8)12-13/h3,13H,1-2H3,(H3,8,9,10,11,12) |
InChI Key |
YERQZZNKKCTKLX-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=NC(=N1)/N=C(\N)/NO)OC |
Canonical SMILES |
COC1=CC(=NC(=N1)N=C(N)NO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isoxazolo[5,4-b]pyridine, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12908595.png)
![2-Chloro-N-[(1,2-oxazol-3-yl)carbamoyl]acetamide](/img/structure/B12908596.png)

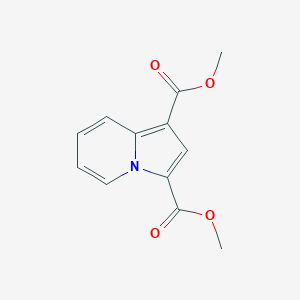
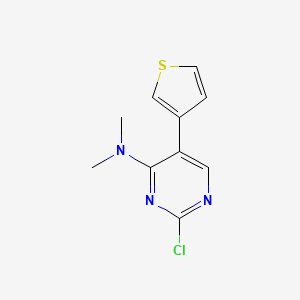
![Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate](/img/structure/B12908609.png)
![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12908624.png)
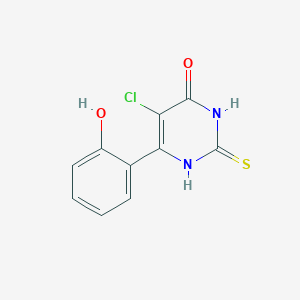
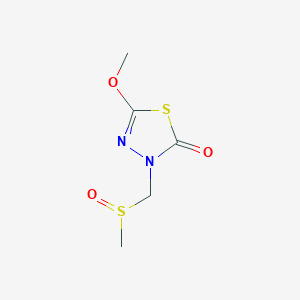

![5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908669.png)

![4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide](/img/structure/B12908689.png)

